molecular formula C14H12O2 B6346758 (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 679844-34-9

(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6346758
CAS RN: 679844-34-9
M. Wt: 212.24 g/mol
InChI Key: QRFLECZOQGLQKP-BQYQJAHWSA-N
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Description

(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-Furyl-3-methylphenyl prop-2-en-1-one, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents, such as ethanol and methanol. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has been used in various scientific research applications, such as biochemistry, physiology, and pharmacology. In biochemistry, it has been used to study the effects of enzyme inhibitors and the structure-activity relationships of various compounds. In physiology, it has been used to study the effects of hormones on the body and to investigate the mechanisms of action of various drugs. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, and as an agonist of various receptors, such as the serotonin 5-HT2A receptor. It is also believed to interact with various ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and appetite. In addition, it has been found to interact with various ion channels, such as the NMDA receptor, which is involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of experiments. However, it is also important to note that it is potentially toxic and should only be handled in a well-ventilated area.

Future Directions

The potential applications of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one are numerous and there are many future directions for further research. One possible direction is to further investigate the mechanism of action of this compound and its effects on various enzymes, receptors, and ion channels. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an antidepressant or as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential toxic effects of this compound and to develop methods to reduce or eliminate its toxicity.

Synthesis Methods

The synthesis of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Gabriel synthesis. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine and a lithium base, such as n-butyllithium. The Grignard reaction is a reaction between a Grignard reagent and a carbonyl compound, such as an aldehyde or ketone. The Gabriel synthesis involves the reaction of an organolithium reagent with an aryl halide.

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFLECZOQGLQKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one

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